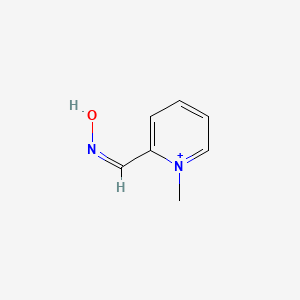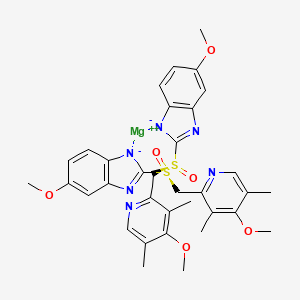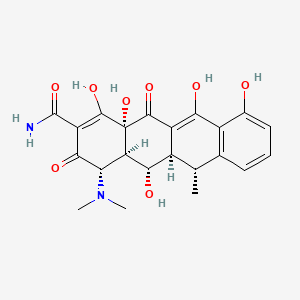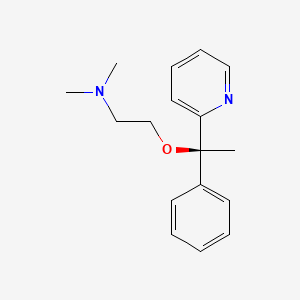
Pralidoxime cation, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pralidoxime cation, (Z)-, is a cholinesterase reactivator primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system . Pralidoxime cation, (Z)-, works by reactivating acetylcholinesterase, thereby restoring normal nerve function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pralidoxime cation, (Z)-, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of pralidoxime cation, (Z)-, involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pralidoxime cation, (Z)-, primarily undergoes nucleophilic substitution reactions. It reacts with phosphorylated acetylcholinesterase, displacing the phosphate group and reactivating the enzyme .
Common Reagents and Conditions: The reactivation process typically involves the use of pralidoxime in combination with atropine, which helps mitigate the muscarinic effects of organophosphate poisoning . The reaction conditions are usually physiological, with the compound administered intravenously or intramuscularly.
Major Products Formed: The primary product of the reaction between pralidoxime cation, (Z)-, and phosphorylated acetylcholinesterase is the reactivated enzyme and a non-toxic phosphate-pralidoxime complex .
Applications De Recherche Scientifique
Pralidoxime cation, (Z)-, has a wide range of applications in scientific research:
Mécanisme D'action
Pralidoxime cation, (Z)-, reactivates acetylcholinesterase by binding to the anionic site of the enzyme and displacing the phosphate group from the serine residue at the esteratic site . This process restores the enzyme’s ability to hydrolyze acetylcholine, thereby alleviating the symptoms of organophosphate poisoning . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
Comparaison Avec Des Composés Similaires
Trimedoxime: Used in similar contexts but with a broader spectrum of activity against various organophosphates.
Methoxime: Another oxime-based reactivator with distinct chemical properties and applications.
Uniqueness of Pralidoxime Cation, (Z)-: Pralidoxime cation, (Z)-, is unique due to its FDA approval and widespread use in clinical settings. Its ability to reactivate acetylcholinesterase effectively and its established safety profile make it a preferred choice for treating organophosphate poisoning .
Propriétés
| Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase. | |
Numéro CAS |
45765-69-3 |
Formule moléculaire |
C7H9N2O+ |
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |
Clé InChI |
JBKPUQTUERUYQE-UHFFFAOYSA-O |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=N\O |
SMILES canonique |
C[N+]1=CC=CC=C1C=NO |
melting_point |
215-225 °C 215 - 225 °C |
Description physique |
Solid |
Numéros CAS associés |
1200-55-1 (methyl sulfate) 154-97-2 (mesylate) 21239-05-4 (lactate[1:1]) 3687-33-0 (trichloroacetate) 51-15-0 (chloride) 94-63-3 (iodide) |
Solubilité |
1.49e-01 g/L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761522.png)
![(1S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10761529.png)
![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)


![2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10761612.png)



![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)


